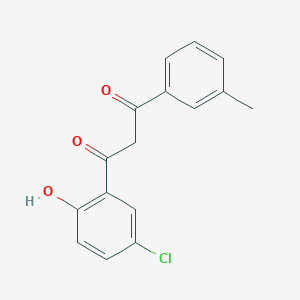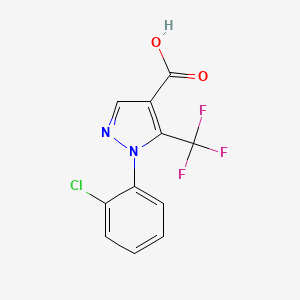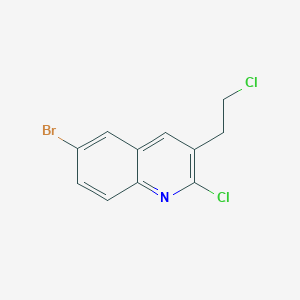
N-Cyclopropyl 2-(boc-amino)propanamide
Übersicht
Beschreibung
N-Cyclopropyl 2-(boc-amino)propanamide is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is also known by its IUPAC name, tert-butyl 2-(cyclopropylamino)-1-methyl-2-oxoethylcarbamate . This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Wirkmechanismus
Mode of Action
It’s worth noting that the compound contains a boc (tert-butyl oxy carbonyl) group . The Boc group is a common protecting group used in organic synthesis, particularly for amines . It can be removed with acid, revealing the amine group . This could potentially influence the compound’s interaction with its targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl 2-(boc-amino)propanamide typically involves the reaction of cyclopropylamine with tert-butyl 2-bromo-2-methylpropanoate under basic conditions . The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylamine attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl 2-(boc-amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the boc-protected amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl 2-(boc-amino)propanamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclopropyl 2-(boc-amino)propanamide is similar to other boc-protected amines, such as tert-butyl 2-(boc-amino)acetate and tert-butyl 2-(boc-amino)butanoate .
Uniqueness
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic properties to the compound. This makes it a valuable building block in organic synthesis, as it can introduce unique structural features into target molecules.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(9(14)13-8-5-6-8)12-10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSXTHESPUYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)


![4-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3024841.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)
![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)



![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)

